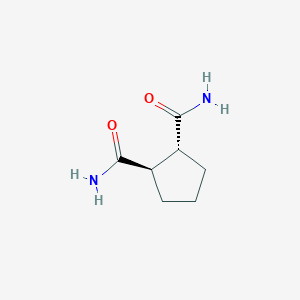
trans-DL-1,2-Cyclopentanedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-DL-1,2-Cyclopentanedicarboxamide: is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is primarily used for research and development purposes . This compound is characterized by its cyclopentane ring structure with two amide groups attached at the 1 and 2 positions in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-DL-1,2-Cyclopentanedicarboxamide typically involves the reaction of cyclopentanedicarboxylic acid with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: trans-DL-1,2-Cyclopentanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products:
Oxidation: Cyclopentanedicarboxylic acid.
Reduction: Cyclopentane-1,2-diamine.
Substitution: Various substituted cyclopentanedicarboxamides depending on the nucleophile used.
Scientific Research Applications
trans-DL-1,2-Cyclopentanedicarboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-DL-1,2-Cyclopentanedicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Cyclopentanedicarboxylic acid: A related compound with carboxylic acid groups instead of amide groups.
Cyclopentane-1,2-diamine: A reduced form of trans-DL-1,2-Cyclopentanedicarboxamide with amine groups.
Cyclopentanedicarboxylic acid diethyl ester: An ester derivative of cyclopentanedicarboxylic acid.
Uniqueness: this compound is unique due to its specific amide functional groups and trans configuration, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
80193-06-2 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(1R,2R)-cyclopentane-1,2-dicarboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)/t4-,5-/m1/s1 |
InChI Key |
MLNHEBAJXZVWER-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)N)C(=O)N |
Canonical SMILES |
C1CC(C(C1)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


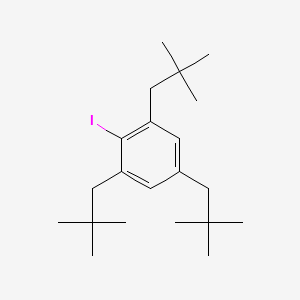
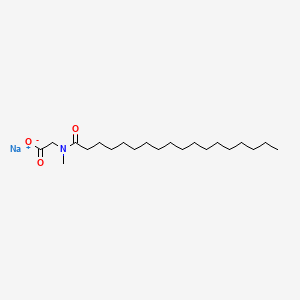
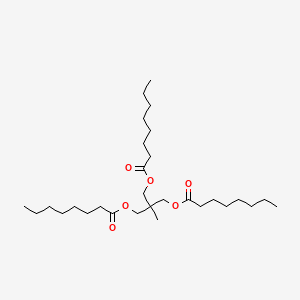

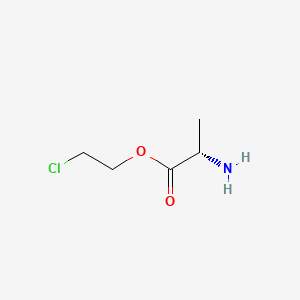
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
![1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone](/img/structure/B13802429.png)
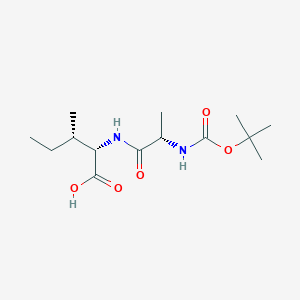

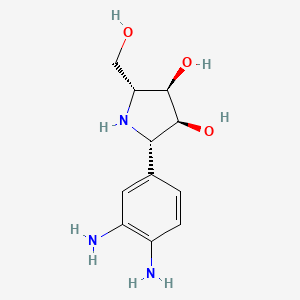
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)
![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)


